1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride
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Overview
Description
1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H11N3O2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2-aminopropylamine in the presence of hydrochloric acid. The reaction conditions often include heating and stirring to ensure complete reaction and high yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency. The use of catalysts and advanced purification techniques can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
1-(2-Aminopropyl)pyrazole-3-carboxylic acid: Similar in structure but with a different position of the carboxylic acid group, leading to variations in reactivity and applications.
1-(2-Aminopropyl)imidazole-4-carboxylic acid: Contains an imidazole ring instead of a pyrazole ring, resulting in different chemical properties and biological activities.
1-(2-Aminopropyl)triazole-4-carboxylic acid: Features a triazole ring, which can influence its stability and reactivity compared to pyrazole derivatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(2-aminopropyl)pyrazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5(8)3-10-4-6(2-9-10)7(11)12;/h2,4-5H,3,8H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLBFGYGGWASPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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